2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a dimethoxyanilino group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol typically involves the alkylation of phenol with tert-butyl groups. This process is often achieved through a Friedel-Crafts alkylation reaction, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions usually involve heating the mixture to around 70°C to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of solid acid catalysts like zeolites is preferred due to their reusability and environmental benefits .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Chemistry: 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol is used as a stabilizer in polymers and plastics to prevent oxidative degradation . It is also employed in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its antioxidant properties, which can help in reducing oxidative stress in biological systems .
Industry: In the industrial sector, it is used as an additive in lubricants and fuels to enhance their stability and performance .
Mechanism of Action
The antioxidant properties of 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol are primarily due to its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals . This process involves the formation of a stable phenoxyl radical, which prevents further oxidative reactions. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Known for its use as an antioxidant in various applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
2,4-Dimethyl-6-tert-butylphenol: Used as an ultraviolet stabilizer and antioxidant.
Uniqueness: 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol stands out due to the presence of the dimethoxyanilino group, which enhances its antioxidant properties and provides additional sites for chemical modifications. This makes it more versatile in various applications compared to its analogs.
Properties
CAS No. |
819798-89-5 |
---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(3,5-dimethoxyanilino)phenol |
InChI |
InChI=1S/C22H31NO3/c1-21(2,3)14-9-18(22(4,5)6)20(24)19(10-14)23-15-11-16(25-7)13-17(12-15)26-8/h9-13,23-24H,1-8H3 |
InChI Key |
ZNABXKJDWMVQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)OC)OC)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.